

# Biotin-C10-NHS Ester: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: Biotin-C10-NHS Ester

Cat. No.: B15579216

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
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This technical guide provides an in-depth overview of **Biotin-C10-NHS Ester**, a crucial reagent for researchers, scientists, and drug development professionals. This document outlines its chemical structure, physicochemical properties, and its significant role as a linker in Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and a visual representation of its application in PROTAC development are also provided.

## Chemical Structure and Properties

**Biotin-C10-NHS Ester**, systematically named 2,5-dioxopyrrolidin-1-yl 11-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)undecanoate, is a biotinylation reagent that features a biotin moiety, a C10 spacer arm, and an N-hydroxysuccinimide (NHS) ester functional group.[1] The NHS ester allows for covalent linkage to primary amines on target molecules, while the biotin serves as a high-affinity tag for streptavidin or avidin-based detection and purification systems. The extended C10 spacer arm helps to minimize steric hindrance between the biotin and the conjugated molecule.

Below is a 2D representation of the chemical structure of **Biotin-C10-NHS Ester**.

Chemical Structure of Biotin-C10-NHS Ester Caption: Chemical structure of **Biotin-C10-NHS Ester**.

## Physicochemical Properties

A summary of the key physicochemical properties of **Biotin-C10-NHS Ester** is presented in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C25H40N4O6S	[2]
Molecular Weight	524.67 g/mol	[3]
Appearance	White to off-white solid	
Solubility	Soluble in organic solvents such as DMSO and DMF. Insoluble in water.	[4][5]
Reactivity	The NHS ester reacts with primary amines (-NH <sub>2</sub> ) to form stable amide bonds.	[5]
Storage	Store at -20°C for long-term stability. Keep desiccated to prevent hydrolysis of the NHS ester.	[5]

## Applications in Research and Drug Development

The primary application of **Biotin-C10-NHS Ester** is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][3][6][7] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.

The biotin moiety of **Biotin-C10-NHS Ester** can be utilized in several ways within the PROTAC workflow:

- As a handle for purification: The biotin tag allows for the efficient purification of the final PROTAC molecule or its intermediates using streptavidin-based affinity chromatography.

- For in vitro assays: Biotinylated PROTACs can be used in various assays, such as pull-down experiments, to study the formation of the ternary complex between the PROTAC, the target protein, and the E3 ligase.
- As a component of the final PROTAC: In some cases, the biotin itself can be part of the ligand that binds to the target protein or used to attach other functionalities.

## Experimental Protocols

This section provides detailed methodologies for the use of **Biotin-C10-NHS Ester** in the biotinylation of proteins and its application in the synthesis of a PROTAC.

### General Protocol for Protein Biotinylation

This protocol describes the general steps for labeling a protein with **Biotin-C10-NHS Ester**. The molar ratio of the biotinylation reagent to the protein may need to be optimized for specific applications.

Materials:

- Protein to be biotinylated in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
- **Biotin-C10-NHS Ester**
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column or dialysis equipment for purification

Procedure:

- Prepare Protein Solution: Dissolve the protein to be biotinylated in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris, glycine) should be avoided as they will compete with the labeling reaction.[8]
- Prepare **Biotin-C10-NHS Ester** Stock Solution: Immediately before use, dissolve **Biotin-C10-NHS Ester** in anhydrous DMSO or DMF to a concentration of 10-20 mM. The NHS

ester is moisture-sensitive and will hydrolyze in aqueous solutions.[8]

- **Biotinylation Reaction:** Add a calculated molar excess of the **Biotin-C10-NHS Ester** stock solution to the protein solution. A starting point is a 20-fold molar excess. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[8]
- **Quench Reaction:** Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any excess NHS ester. Incubate for 15-30 minutes at room temperature.
- **Purification:** Remove excess, non-reacted biotinylation reagent and byproducts by gel filtration using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

## Protocol for the Synthesis of a Biotinylated PROTAC

This protocol outlines a plausible synthetic route for a PROTAC utilizing **Biotin-C10-NHS Ester** to conjugate a ligand for a target protein of interest (POI-ligand-amine) and a ligand for an E3 ligase (E3-ligase-ligand). This is a generalized protocol and may require optimization based on the specific ligands used.

### Step 1: Reaction of POI-ligand with **Biotin-C10-NHS Ester**

- **Dissolution:** Dissolve the amine-containing POI ligand in a suitable anhydrous organic solvent (e.g., DMF or DMSO).
- **Addition of **Biotin-C10-NHS Ester**:** Add an equimolar amount of **Biotin-C10-NHS Ester** to the solution.
- **Base Catalyst:** Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to catalyze the reaction.
- **Reaction:** Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by an appropriate analytical technique (e.g., LC-MS).
- **Purification:** Purify the resulting biotinylated POI-ligand by flash chromatography or preparative HPLC.

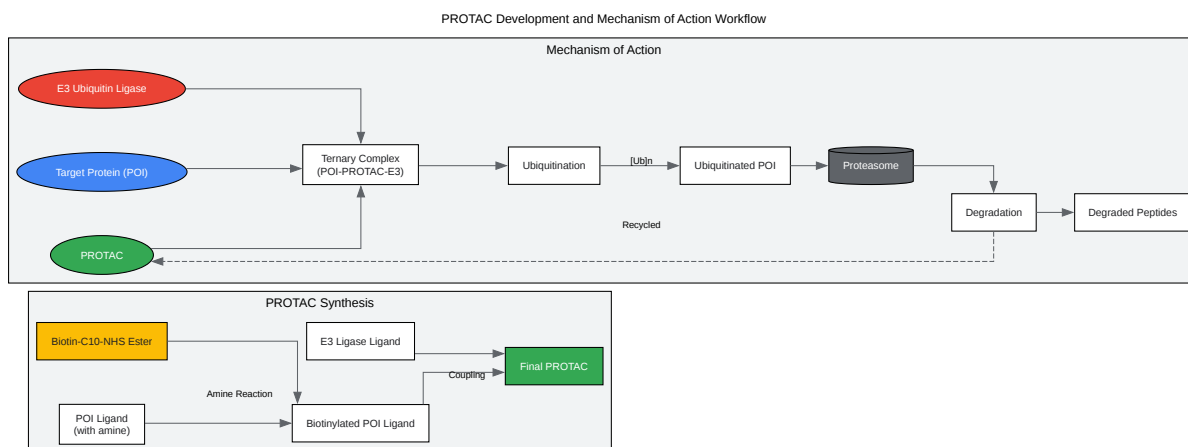
### Step 2: Coupling of Biotinylated POI-ligand with E3 Ligase Ligand

This step assumes the E3 ligase ligand has a suitable functional group (e.g., a carboxylic acid) that can be activated to react with the other end of a bifunctional linker, which is then reacted with the biotinylated POI-ligand. For simplicity, we will assume a direct amide bond formation if the biotinylated POI-ligand has a free amine and the E3 ligase ligand has an activated carboxylic acid.

- **Activation of E3 Ligase Ligand:** Activate the carboxylic acid on the E3 ligase ligand using a coupling reagent such as HATU or HBTU in the presence of a base like DIPEA in an anhydrous solvent.
- **Coupling Reaction:** Add the purified biotinylated POI-ligand (assuming it has a reactive amine) to the activated E3 ligase ligand solution.
- **Reaction:** Stir the mixture at room temperature until the reaction is complete.
- **Final Purification:** Purify the final biotinylated PROTAC molecule using preparative HPLC.

## Visualization of the PROTAC Workflow

The following diagram illustrates the general workflow for the development and mechanism of action of a PROTAC, a process in which **Biotin-C10-NHS Ester** can be a key component for synthesis and analysis.



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Caption: PROTAC synthesis and mechanism of action workflow.

This comprehensive guide provides essential information for the effective utilization of **Biotin-C10-NHS Ester** in research and drug development. Its well-defined structure and reactivity make it a valuable tool for the biotinylation of molecules and the construction of complex chemical probes like PROTACs.

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